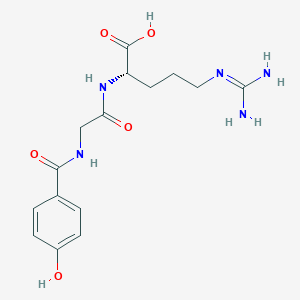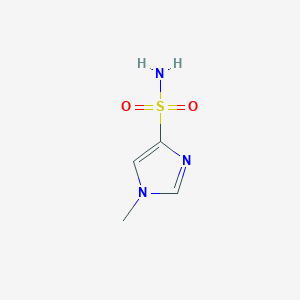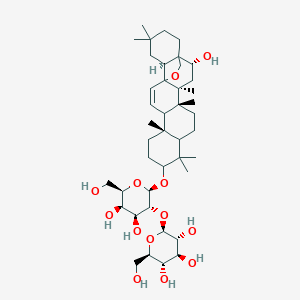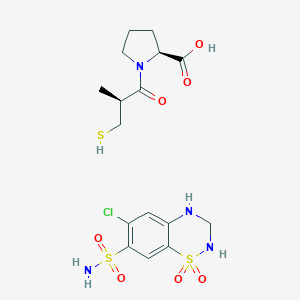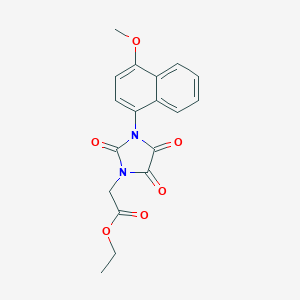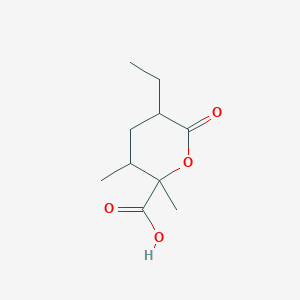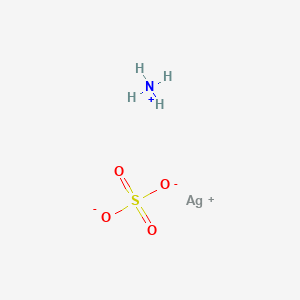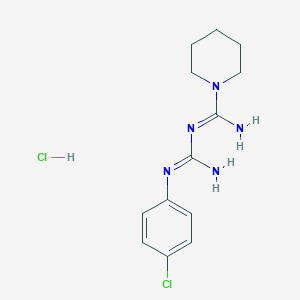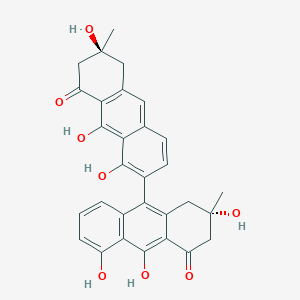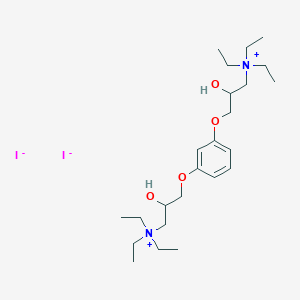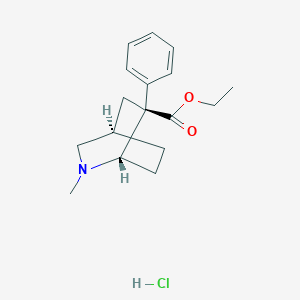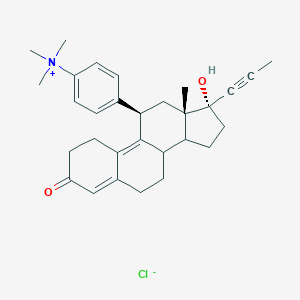
RU 486 Methochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RU 486 Methochloride, also known as Mifepristone, is a synthetic steroid compound that is used as an abortifacient. It was first synthesized in 1980 by French pharmaceutical company Roussel Uclaf and was approved for use in France in 1988. Since then, it has been used in many countries around the world as an alternative to surgical abortion.
Mecanismo De Acción
RU 486 Methochloride works by blocking the action of progesterone, a hormone that is necessary for the maintenance of pregnancy. It binds to the progesterone receptor and prevents the hormone from exerting its effects on the uterus. This leads to the breakdown of the uterine lining and the expulsion of the embryo.
Efectos Bioquímicos Y Fisiológicos
RU 486 Methochloride has a number of biochemical and physiological effects on the body. It has been shown to decrease the levels of cortisol in the blood, which is why it is being studied for the treatment of Cushing's syndrome. It also has anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
RU 486 Methochloride has several advantages for use in laboratory experiments. It is a potent inhibitor of progesterone, which makes it useful for studying the role of this hormone in various physiological processes. It is also relatively easy to synthesize, which makes it readily available for use in research. However, there are also limitations to its use, including the fact that it can be toxic at high doses and that it may have off-target effects on other hormonal systems in the body.
Direcciones Futuras
There are several future directions for research on RU 486 Methochloride. One area of interest is its potential use in the treatment of other types of cancer, including ovarian and prostate cancer. Another area of interest is its use as a contraceptive, either alone or in combination with other drugs. Finally, there is ongoing research into the mechanisms of action of RU 486 Methochloride, which may lead to the development of new drugs with similar properties but fewer side effects.
Métodos De Síntesis
The synthesis of RU 486 Methochloride involves several steps. The starting material is 16-dehydropregnenolone acetate, which is converted to 3β-hydroxy-16-dehydropregnenolone acetate through a series of chemical reactions. This compound is then converted to mifepristone through a series of additional steps, including oxidation, reduction, and chlorination.
Aplicaciones Científicas De Investigación
RU 486 Methochloride has been extensively studied for its potential use in a variety of medical applications. It has been shown to be effective in inducing abortion in early pregnancy, as well as in the treatment of certain types of cancer, including breast and endometrial cancer. It has also been studied for its potential use in the treatment of Cushing's syndrome, a condition in which the body produces too much cortisol.
Propiedades
Número CAS |
109345-60-0 |
|---|---|
Nombre del producto |
RU 486 Methochloride |
Fórmula molecular |
C30H38ClNO2 |
Peso molecular |
480.1 g/mol |
Nombre IUPAC |
[4-[(11R,13S,17R)-17-hydroxy-13-methyl-3-oxo-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C30H38NO2.ClH/c1-6-16-30(33)17-15-27-25-13-9-21-18-23(32)12-14-24(21)28(25)26(19-29(27,30)2)20-7-10-22(11-8-20)31(3,4)5;/h7-8,10-11,18,25-27,33H,9,12-15,17,19H2,1-5H3;1H/q+1;/p-1/t25?,26-,27?,29+,30-;/m1./s1 |
Clave InChI |
BOYVMWBEQCZPAM-YHBHNODXSA-M |
SMILES isomérico |
CC#C[C@]1(CCC2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-] |
SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-] |
SMILES canónico |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-] |
Sinónimos |
mifepristone methochloride RU 486 methochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



